molecular formula C15H24N2O B1299489 1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine CAS No. 401802-39-9

1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine

Cat. No. B1299489
M. Wt: 248.36 g/mol
InChI Key: IVFCTCRRFNNDON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, including those with dimethylphenyl groups, has been explored in several studies. For instance, a four-component cyclo condensation process was used to synthesize 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, utilizing diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst in ethanol . Another study reported the synthesis of 1-(2,3-dimethylphenyl)piperazine through the halogenation of diethanolamine to obtain β,β1-dihalogenated diethylamine hydrochloride, which was then reacted with 2,3-dimethylaniline, achieving a yield of 78% . Similarly, 1-(2,3-dichlorophenyl)piperazine was synthesized from 2,3-dichloronitrobenzene and piperazine through a series of reactions including alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis, with a total yield of 48.2% .

Molecular Structure Analysis

The molecular structures of the synthesized piperazine derivatives were characterized using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectral studies were employed to characterize the synthesized compounds . X-ray diffraction, thermal analysis, and spectroscopic investigations, including solid-state ^13C and ^15N CP-MAS NMR spectroscopies, were used to characterize the organic cation hydrogensulfates of 1-(2,5-dimethylphenyl)piperazine and 1-(2,3-dimethylphenyl)piperazine . Complete NMR assignments for dihydrochloride salts of related compounds were made using DEPT, H-H COSY, HMQC, and HMBC heteronuclear correlation techniques .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives are complex and involve multiple steps. The synthesis of 1-(2,3-dimethylphenyl)piperazine, for example, includes halogenation, reaction with 2,3-dimethylaniline, and purification steps . The synthesis of 1-(2,3-dichlorophenyl)piperazine involves alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis . These reactions are carefully controlled to optimize yields and ensure the purity of the final product.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized piperazine derivatives were determined through various analyses. The crystal structure and magnetic properties of 1-(2,5-dimethylphenyl)piperazine-1,4-dium tetrachloridocuprate(II) were studied, revealing moderate antiferromagnetic Cu–Cu interactions . The vibrational absorption bands of the compounds were identified by infrared spectroscopy, and the electronic properties, such as HOMO and LUMO energies, were determined . These properties are crucial for understanding the potential applications of these compounds in pharmaceuticals and materials science.

Scientific Research Applications

Alpha-Adrenoceptors Affinity and Antagonistic Properties

The compound's derivatives have been synthesized and evaluated for affinity toward alpha-adrenoceptors, showing strong antagonistic activity and selectivity. Particularly, derivatives like 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride and 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride showed high affinity for alpha1-adrenoceptors, indicating potential therapeutic applications in conditions mediated by these receptors (Marona et al., 2011).

Antioxidant Activity

Some derivatives of the compound have shown promising antioxidant properties. Specifically, derivatives like 1-[(4-methyl)- and 1-[(2,6-dimethyl)-phenoxyethyl]-piperazine increased superoxide dismutase activity and total antioxidant capacity, highlighting their potential as therapeutic antioxidants (Pietrzycka et al., 2006).

Structural Insights

Studies on structurally similar compounds like Fluphenazine dihydrochloride dimethanol solvate provide valuable insights into molecular conformations and interactions, which can be crucial for understanding the biological activities and designing new derivatives with optimized properties (Petrus, Petrus, & Czarnik-Matusewicz, 2012).

Metabolism and Metabolite Identification

The compound's metabolism has been studied, leading to the identification of unique metabolites and the synthesis of N-Oxide/N-Glucuronide metabolites, providing insights into its metabolic pathways and potential biological activities (Uldam et al., 2011).

Safety And Hazards

The safety and hazards associated with 1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine are not explicitly mentioned in the available resources. However, it’s always important to handle chemical substances with care and follow safety guidelines3.


Future Directions

The future directions for the study and application of 1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine are not explicitly mentioned in the available resources. However, the compound could potentially be of interest in various fields of research given the broad range of biological activities exhibited by piperazine derivatives4.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of the compound. For a more comprehensive understanding, further research and consultation with experts in the field would be necessary.


properties

IUPAC Name

1-[3-(2,3-dimethylphenoxy)propyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-13-5-3-6-15(14(13)2)18-12-4-9-17-10-7-16-8-11-17/h3,5-6,16H,4,7-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFCTCRRFNNDON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCN2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine

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